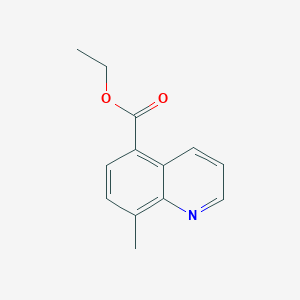
Ethyl 8-methylquinoline-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 8-methylquinoline-5-carboxylate is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its diverse applications in medicinal and industrial chemistry due to its unique chemical structure, which includes a quinoline ring substituted with an ethyl ester group at the 5-position and a methyl group at the 8-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 8-methylquinoline-5-carboxylate typically involves the alcoholysis of 8-methyl-5-cyanoquinoline. This process yields methyl and ethyl 8-methylquinoline-5-carboxylates, which can be further converted to various derivatives . The reaction conditions often include the use of catalysts and specific solvents to facilitate the conversion.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to make the process more sustainable and efficient .
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 8-methylquinoline-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions efficiently .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while substitution reactions can introduce various functional groups at specific positions on the quinoline ring .
Applications De Recherche Scientifique
Ethyl 8-methylquinoline-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe in biochemical assays to study enzyme activities and interactions.
Medicine: It has potential therapeutic applications due to its biological activity, including antimicrobial and anticancer properties.
Industry: It is used in the development of materials with specific properties, such as dyes and polymers
Mécanisme D'action
The mechanism of action of ethyl 8-methylquinoline-5-carboxylate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of enzymes, modulate receptor activities, and interfere with cellular processes. The exact pathways depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Ethyl 8-methylquinoline-5-carboxylate can be compared with other quinoline derivatives, such as:
- Mthis compound
- 8-bromomethylquinoline-5-carboxylate
- 8-hydroxyquinoline
Uniqueness: What sets this compound apart is its specific substitution pattern, which imparts unique chemical and biological properties. This makes it particularly valuable in applications where these properties are advantageous .
Propriétés
Numéro CAS |
82967-39-3 |
|---|---|
Formule moléculaire |
C13H13NO2 |
Poids moléculaire |
215.25 g/mol |
Nom IUPAC |
ethyl 8-methylquinoline-5-carboxylate |
InChI |
InChI=1S/C13H13NO2/c1-3-16-13(15)11-7-6-9(2)12-10(11)5-4-8-14-12/h4-8H,3H2,1-2H3 |
Clé InChI |
KMNVQCMYLXKOCN-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C2C=CC=NC2=C(C=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


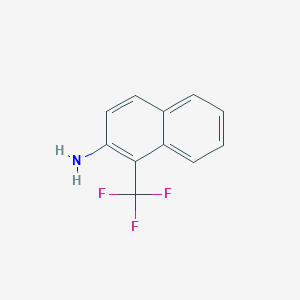

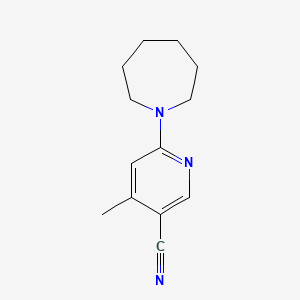

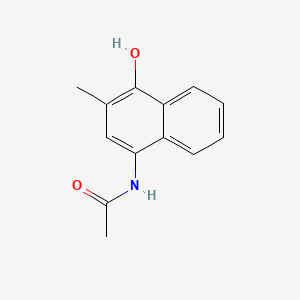
![2-Acetyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-B]indole](/img/structure/B11892683.png)

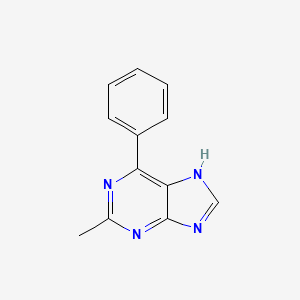
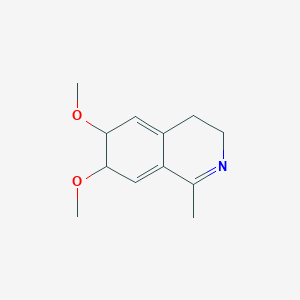
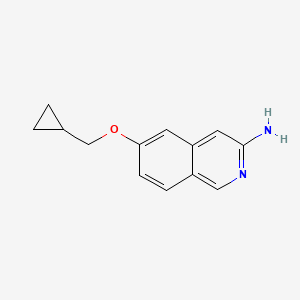

![6-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B11892722.png)

![3-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B11892731.png)
